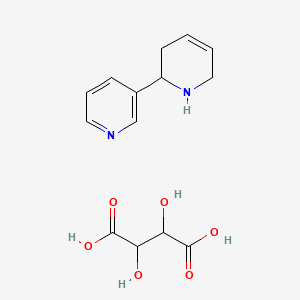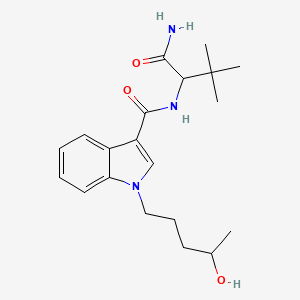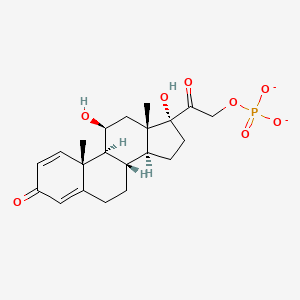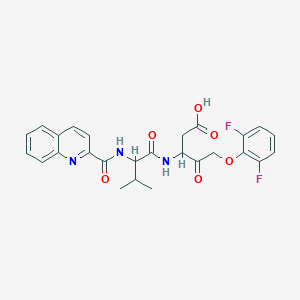
D,L-Anatabine tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,S)-Anatabine (tartrate) is a minor alkaloid found in plants of the Solanaceae family, including tobacco, green tomatoes, peppers, and eggplants. It is structurally similar to nicotine and has garnered interest due to its potential therapeutic applications, particularly as an inhibitor of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Anatabine (tartrate) typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives.
Cyclization: A cyclization reaction forms the bipyridine structure.
Resolution: The racemic mixture is resolved to obtain the (R,S)-isomer.
Tartrate Formation: The final step involves the formation of the tartrate salt by reacting (R,S)-Anatabine with tartaric acid under controlled conditions.
Industrial Production Methods
Industrial production of (R,S)-Anatabine (tartrate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale cyclization and resolution processes.
Purification: High-performance liquid chromatography (HPLC) or crystallization techniques to ensure high purity.
Quality Control: Rigorous testing to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
(R,S)-Anatabine (tartrate) undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can modify the bipyridine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (R,S)-Anatabine (tartrate) is used as a model compound to study the behavior of alkaloids and their derivatives. Its structural similarity to nicotine makes it a valuable tool for comparative studies.
Biology
Biologically, (R,S)-Anatabine (tartrate) has been shown to inhibit the production of amyloid-beta peptides, which are associated with Alzheimer’s disease. This inhibition occurs through the reduction of β-cleavage of amyloid precursor protein (APP) and the inhibition of BACE-1 transcription .
Medicine
In medicine, (R,S)-Anatabine (tartrate) is being explored for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer’s disease. Its ability to lower amyloid-beta levels in vitro and in vivo makes it a promising candidate for further research .
Industry
Industrially, (R,S)-Anatabine (tartrate) is used in the development of pharmaceuticals targeting neurodegenerative conditions. Its production and purification processes are optimized for large-scale manufacturing.
Wirkmechanismus
(R,S)-Anatabine (tartrate) exerts its effects primarily by inhibiting the production of amyloid-beta peptides. This inhibition is achieved through:
Reduction of β-Cleavage: It impacts the β-cleavage of amyloid precursor protein (APP), thereby reducing amyloid-beta production.
Inhibition of BACE-1: It inhibits the transcription of BACE-1, an enzyme crucial for amyloid-beta production.
NF-κB Activation: It also inhibits NF-κB activation, which is involved in inflammatory responses
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotine: Structurally similar but with different pharmacological effects.
Anabasine: Another tobacco alkaloid with distinct biological activities.
Cytisine: A plant alkaloid with smoking cessation properties.
Uniqueness
(R,S)-Anatabine (tartrate) is unique due to its dual action on amyloid-beta production and NF-κB activation. This dual mechanism makes it particularly interesting for research into neurodegenerative diseases, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C14H18N2O6 |
|---|---|
Molekulargewicht |
310.30 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H12N2.C4H6O6/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h1-4,6,8,10,12H,5,7H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
YNIQLVONLDUCKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCNC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,6R,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B10765928.png)
![dipotassium;[(2S,3S,4S,5S,6S)-2-[[(1R,4R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B10765940.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B10765945.png)

![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B10765953.png)
![(8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B10765957.png)
![1-cyclohexyl-4-[(1R)-1,2-diphenylethyl]piperazine](/img/structure/B10765966.png)


![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,18S,25S,26R,37S,46S,53S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766020.png)
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766021.png)


![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B10766049.png)